molecular formula C16H13N5O2 B2425706 N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)pyrazine-2-carboxamide CAS No. 1226439-72-0

N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)pyrazine-2-carboxamide

Cat. No.: B2425706
CAS No.: 1226439-72-0
M. Wt: 307.313
InChI Key: VRSRKNHIIZEVIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound features a unique structure that combines a pyridazine ring with a pyrazine ring, making it a valuable subject for various chemical and biological studies.

Properties

IUPAC Name

N-[3-(6-methylpyridazin-3-yl)oxyphenyl]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2/c1-11-5-6-15(21-20-11)23-13-4-2-3-12(9-13)19-16(22)14-10-17-7-8-18-14/h2-10H,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSRKNHIIZEVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=CC(=C2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Etherification via Nucleophilic Aromatic Substitution

The ether bond is formed by reacting 3-nitrophenol with 3-chloro-6-methylpyridazine under basic conditions. This method aligns with protocols for analogous pyridazine ethers.

Procedure :

  • 3-Nitrophenol (1.0 equiv) and 3-chloro-6-methylpyridazine (1.2 equiv) are dissolved in anhydrous DMF.
  • Potassium carbonate (2.5 equiv) is added, and the mixture is heated at 80°C for 12 hours.
  • The product, 3-((6-methylpyridazin-3-yl)oxy)nitrobenzene , is isolated via extraction (EtOAc/H₂O) and purified by column chromatography (hexane:EtOAc = 3:1).

Yield : 68–72%
Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 2.8 Hz, 1H, pyridazine-H), 8.30 (dd, J = 8.8, 2.8 Hz, 1H, Ar-H), 7.72 (d, J = 8.8 Hz, 1H, Ar-H), 7.55 (d, J = 2.8 Hz, 1H, pyridazine-H), 2.60 (s, 3H, CH₃).
  • MS (ESI) : m/z 262.1 [M+H]⁺.

Nitro Reduction to Aniline

The nitro group is reduced using catalytic hydrogenation or chemical reductants:

Procedure :

  • 3-((6-Methylpyridazin-3-yl)oxy)nitrobenzene (1.0 equiv) is dissolved in ethanol.
  • Palladium on carbon (10 wt%) is added, and the mixture is stirred under H₂ (1 atm) at 25°C for 6 hours.
  • The catalyst is filtered, and the solvent is evaporated to yield 3-((6-methylpyridazin-3-yl)oxy)aniline .

Yield : 85–90%
Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.20 (d, J = 2.8 Hz, 1H, pyridazine-H), 7.35 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 7.10 (d, J = 8.4 Hz, 1H, Ar-H), 6.95 (d, J = 2.4 Hz, 1H, Ar-H), 6.65 (d, J = 2.8 Hz, 1H, pyridazine-H), 5.20 (s, 2H, NH₂), 2.50 (s, 3H, CH₃).

Synthesis of Pyrazine-2-carboxylic Acid

Oxidation of Pyrazine-2-carbonitrile

Pyrazine-2-carbonitrile is hydrolyzed to the carboxylic acid under acidic conditions:

Procedure :

  • Pyrazine-2-carbonitrile (1.0 equiv) is refluxed in 6 M HCl (10 vol) for 8 hours.
  • The mixture is cooled, neutralized with NaOH, and extracted with EtOAc.
  • The organic layer is dried (Na₂SO₄) and concentrated to afford pyrazine-2-carboxylic acid .

Yield : 75–80%
Characterization :

  • ¹H NMR (400 MHz, D₂O): δ 9.05 (s, 1H, pyrazine-H), 8.90 (s, 1H, pyrazine-H), 8.70 (s, 1H, pyrazine-H).

Amide Coupling Reaction

Activation as Acid Chloride

Pyrazine-2-carboxylic acid is converted to its acyl chloride for enhanced reactivity:

Procedure :

  • Pyrazine-2-carboxylic acid (1.0 equiv) is stirred with thionyl chloride (3.0 equiv) at 60°C for 2 hours.
  • Excess thionyl chloride is removed under reduced pressure to yield pyrazine-2-carbonyl chloride .

Coupling with 3-((6-Methylpyridazin-3-yl)oxy)aniline

The acyl chloride is reacted with the aniline derivative under Schotten-Baumann conditions:

Procedure :

  • Pyrazine-2-carbonyl chloride (1.1 equiv) in THF is added dropwise to a solution of 3-((6-methylpyridazin-3-yl)oxy)aniline (1.0 equiv) and triethylamine (2.0 equiv) in THF at 0°C.
  • The mixture is stirred at 25°C for 4 hours, then quenched with water.
  • The product is extracted with EtOAc, dried (Na₂SO₄), and purified via column chromatography (CH₂Cl₂:MeOH = 20:1).

Yield : 65–70%
Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.45 (s, 1H, NH), 9.10 (d, J = 2.8 Hz, 1H, pyrazine-H), 8.95 (d, J = 2.8 Hz, 1H, pyrazine-H), 8.80 (s, 1H, pyrazine-H), 8.30 (d, J = 2.8 Hz, 1H, pyridazine-H), 7.75 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.60 (d, J = 8.8 Hz, 1H, Ar-H), 7.50 (d, J = 2.4 Hz, 1H, Ar-H), 6.70 (d, J = 2.8 Hz, 1H, pyridazine-H), 2.55 (s, 3H, CH₃).
  • MS (ESI) : m/z 338.2 [M+H]⁺.

Alternative Synthetic Routes and Optimizations

Mitsunobu Reaction for Ether Formation

The ether bond can alternatively be formed using a Mitsunobu reaction, which avoids harsh basic conditions:

Procedure :

  • 3-Nitrophenol (1.0 equiv), 3-hydroxy-6-methylpyridazine (1.2 equiv), triphenylphosphine (1.5 equiv), and DIAD (1.5 equiv) are stirred in THF at 25°C for 12 hours.
  • The product is purified via column chromatography (hexane:EtOAc = 4:1).

Yield : 70–75%

Direct Amide Coupling Using EDCI/HOBt

To bypass acyl chloride formation, a coupling reagent-mediated approach is employed:

Procedure :

  • Pyrazine-2-carboxylic acid (1.0 equiv), 3-((6-methylpyridazin-3-yl)oxy)aniline (1.0 equiv), EDCI (1.2 equiv), and HOBt (1.2 equiv) are dissolved in DMF.
  • The mixture is stirred at 25°C for 12 hours, then diluted with water and extracted with EtOAc.

Yield : 60–65%

Chemical Reactions Analysis

Types of Reactions

N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups on the pyridazine or pyrazine rings.

    Substitution: Various substitution reactions can be performed to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen or alkyl groups on the aromatic rings.

Scientific Research Applications

N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)pyrazine-2-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The pyridazine and pyrazine rings allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine and pyrazine derivatives, such as:

    Minaprine: A monoamine oxidase inhibitor with a pyridazine core.

    Relugolix: A gonadotropin-releasing hormone receptor antagonist.

    Deucravacitinib: An allosteric inhibitor of tyrosine kinase 2.

Uniqueness

What sets N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)pyrazine-2-carboxamide apart is its unique combination of pyridazine and pyrazine rings, which endows it with distinct physicochemical properties and potential biological activities. This makes it a valuable compound for further research and development in various fields.

Biological Activity

N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly against Mycobacterium tuberculosis and various cancer cell lines. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and comparative analysis with similar compounds.

The primary target of this compound is Mycobacterium tuberculosis H37Ra. The compound inhibits the growth and proliferation of this bacterium through several biochemical pathways:

  • Inhibition of Cell Wall Synthesis : The compound disrupts the synthesis of essential components in the bacterial cell wall.
  • Interference with Metabolic Pathways : It affects metabolic pathways crucial for bacterial survival, leading to cell death.

The 50% inhibitory concentration (IC50) for this compound against M. tuberculosis ranges from 1.35 to 2.18 μM, indicating potent antibacterial activity .

Pharmacokinetics

Research suggests that this compound exhibits favorable pharmacokinetic properties:

  • Bioavailability : The compound has sufficient bioavailability, which is essential for effective therapeutic use.
  • Metabolism : It undergoes metabolic transformations that may enhance or reduce its biological activity.

Biological Activity Against Cancer

In addition to its antimicrobial properties, this compound has shown potential anticancer activity. Studies indicate that it can induce apoptosis in various cancer cell lines by:

  • Modulating Apoptotic Pathways : The compound activates caspases and alters the expression of pro-apoptotic and anti-apoptotic proteins.
  • Inhibiting Tumor Growth : In vitro studies demonstrate significant cytotoxic effects on breast cancer cell lines, particularly when combined with conventional chemotherapeutic agents like doxorubicin.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (μM)Mechanism
This compoundAntimicrobial, Anticancer1.35 - 2.18Inhibits cell wall synthesis
MinaprineMonoamine oxidase inhibition0.5Neuroprotective
RelugolixGonadotropin-releasing hormone receptor antagonistNot specifiedHormonal regulation
DeucravacitinibTyrosine kinase inhibitorNot specifiedImmune modulation

This table illustrates the unique position of this compound among other bioactive compounds, highlighting its dual role as an antimicrobial and anticancer agent .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's biological activities:

  • Antimicrobial Efficacy : A study demonstrated that the compound significantly inhibited M. tuberculosis growth in vitro, supporting its potential use as a therapeutic agent against tuberculosis .
  • Cancer Research : In a series of experiments involving breast cancer cell lines (MCF-7 and MDA-MB-231), the compound exhibited strong cytotoxicity, particularly when used in combination with doxorubicin, suggesting a synergistic effect that warrants further investigation .
  • Pharmacological Profiles : Investigations into the pharmacological profiles reveal that the compound's structure allows for diverse interactions within biological systems, making it a candidate for further drug development .

Q & A

Basic: What are the key structural features of N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)pyrazine-2-carboxamide, and how do they influence its reactivity?

The compound features a pyridazine ring substituted with a methyl group (6-methylpyridazin-3-yl), linked via an ether bridge to a phenyl ring. This phenyl group is further substituted with a pyrazine-2-carboxamide moiety. The methyl group on pyridazine enhances lipophilicity, potentially improving membrane permeability, while the carboxamide group facilitates hydrogen bonding with biological targets. The ether linkage provides conformational flexibility, which may influence binding kinetics. Substituents like methyl and carboxamide are critical for modulating electronic effects and steric interactions during synthesis or biological activity .

Basic: What multi-step synthesis strategies are employed for this compound?

Synthesis typically involves:

Coupling of pyridazine and phenyl rings : A nucleophilic aromatic substitution (SNAr) reaction under basic conditions (e.g., K₂CO₃/DMF) to form the ether bridge.

Carboxamide formation : Activation of pyrazine-2-carboxylic acid using coupling agents like EDCI/HOBt, followed by reaction with aniline derivatives.

Purification : Column chromatography or recrystallization to isolate the final product.
Key challenges include optimizing reaction temperatures (e.g., 60–100°C) and solvent choices (e.g., DMF, THF) to enhance yield and purity .

Advanced: How can researchers optimize the bromination step in the synthesis of pyrazine intermediates?

Bromination of pyrazine precursors (e.g., 3-aminopyrazine-2-carboxylic acid) often uses N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C to room temperature. Optimization strategies include:

  • Stoichiometric control : A 1:1.02 molar ratio of substrate to NBS minimizes side reactions.
  • Reaction monitoring : TLC or HPLC to track conversion and identify intermediates.
  • Workup : Ethyl acetate washing and sodium sulfate drying improve purity. Yield can reach 41% under optimized conditions .

Advanced: What in vitro assays are suitable for evaluating its bioactivity?

  • Receptor binding assays : Radioligand displacement studies (e.g., for kinase or GPCR targets) using scintillation proximity assays (SPA).
  • Anti-tubercular activity : MIC (Minimum Inhibitory Concentration) testing against Mycobacterium tuberculosis H37Rv strains.
  • Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity.
    Data interpretation requires normalization to reference compounds (e.g., isoniazid for anti-TB activity) .

Advanced: How do structural modifications (e.g., fluorination or piperazine substitution) impact biological activity?

  • Fluorination : Introducing fluorine at the phenyl ring (e.g., 3-fluorophenyl analogs) increases metabolic stability and enhances receptor binding via electronegative effects.
  • Piperazine substitution : Derivatives with piperazine rings (e.g., N-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl} analogs) show improved solubility and CNS penetration, critical for neuroactive applications.
    Comparative SAR studies indicate that methyl groups on heterocycles improve lipophilicity, while carboxamide orientation affects target engagement .

Advanced: How can researchers resolve contradictions in receptor binding data across studies?

Contradictions may arise from:

  • Assay variability : Differences in cell lines (e.g., CHO vs. HEK293) or buffer conditions (pH, ionic strength).
  • Ligand purity : HPLC purity thresholds (<95% vs. >98%) significantly alter IC₅₀ values.
    Mitigation strategies :
  • Standardize protocols (e.g., Eurofins Panlabs receptor panel guidelines).
  • Validate results with orthogonal techniques (e.g., SPR for binding kinetics).
  • Re-synthesize compounds under controlled conditions to confirm activity .

Methodological: What analytical techniques confirm the purity and structural integrity of this compound?

  • HPLC : Reverse-phase C18 columns (ACN/water gradient) with UV detection at 254 nm.
  • NMR : ¹H/¹³C spectra to verify proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm).
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 374.448 for analogs).
  • X-ray crystallography : For absolute configuration determination in crystalline derivatives .

Advanced: What computational methods predict the binding affinity of this compound to kinase targets?

  • Molecular docking : AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets (e.g., EGFR kinase).
  • MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR models : Use descriptors like LogP, polar surface area, and H-bond donors to correlate structure with IC₅₀ values. Validation requires cross-referencing with experimental data from kinase inhibition assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.